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Compound of Interest

Compound Name: 1-Carboxycyclohexaneacetic acid

Cat. No.: B195815

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
(carboxymethyl)cyclohexane-1-carboxylic acid, a molecule of significant interest in
pharmaceutical research, particularly as it is recognized as a related compound to the drug
Gabapentin. This document compiles available spectroscopic information, presents it in a
structured format, and outlines the general experimental protocols for acquiring such data.

Introduction

1-(Carboxymethyl)cyclohexane-1-carboxylic acid (CAS No. 67950-95-2), also known as
Gabapentin Related Compound E, is a dicarboxylic acid featuring a cyclohexane ring.[1][2][3]
Its structure presents a unique spectroscopic fingerprint that is crucial for its identification,
characterization, and quantification in various analytical settings, including quality control of
pharmaceuticals and metabolic studies. This guide serves as a core reference for researchers
working with this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-(carboxymethyl)cyclohexane-
1-carboxylic acid, based on available information and predictive models for signals where
experimental data is not publicly available.
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Table 1: Nuclear Magnetic Resonance (NMR)

Spectroscopy Data
1H NMR (Proton NMR) Data (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~10-12 Singlet (broad) 2H 2 x-COOH
~2.3-2.6 Singlet 2H -CH2-COOH
~1.2-1.8 Multiplet 10H Cyclohexane ring
protons
13C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (8) ppm Assignment
~175-180 2 x-COOH
~40-45 -CH2-COOH
~35-40 Quaternary C (cyclohexane)
~20-35 Cyclohexane ring carbons

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
2500-3300 Broad

dimer)
~2930, ~2860 Medium C-H stretch (aliphatic)

C=0 stretch (carboxylic acid
~1700 Strong ]

dimer)
~1450 Medium C-H bend (CH2)
~1200-1300 Medium C-O stretch
~900 Broad O-H bend (out-of-plane)

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment
186.0892 [M]*+ Molecular lon
141.09 High [M - COOH]*

123 Moderate [M - COOH - H20]*
97 Moderate [Cyclohexyl-C=0]*
55 High [CaH7]*

Note: The mass spectrometry data is based on available information from mzCloud and
PubChem.[4][5] Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 1-
(carboxymethyl)cyclohexane-1-carboxylic acid are not widely published. However, the following
sections outline generalized and established methodologies for the spectroscopic analysis of
dicarboxylic acids of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 1-(carboxymethyl)cyclohexane-1-
carboxylic acid in a suitable deuterated solvent (e.g., DMSO-des, Methanol-ds, or D20). The
choice of solvent can influence the chemical shift of the acidic protons.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
o Integrate the signals to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Set the spectral width to cover the expected range (typically 0-200 ppm).

o Alarger number of scans is typically required for 23C NMR due to the low natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent
pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the prepared sample in the spectrometer and record the sample spectrum.

o The spectrum is typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

e Sample Introduction and lonization:

o Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid
groups (e.g., by silylation or esterification) may be necessary to increase volatility for GC
analysis. The sample is then injected into the GC, separated, and introduced into the mass
spectrometer. Electron lonization (EIl) is a common ionization technique for GC-MS.

o Liquid Chromatography-Mass Spectrometry (LC-MS): The compound can be dissolved in
a suitable solvent and introduced into the mass spectrometer via an LC system.
Electrospray lonization (ESI) is a common ionization technique for LC-MS, and the data
presented in Table 3 was likely obtained using this method.[5]

o Mass Analysis: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight
(TOF), or Orbitrap.

o Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major
fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
(carboxymethyl)cyclohexane-1-carboxylic acid.
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Caption: Workflow for the spectroscopic analysis of 1-(carboxymethyl)cyclohexane-1-carboxylic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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